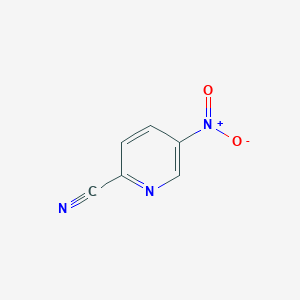

5-Nitropicolinonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDHDHMJKCKESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437411 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-55-3 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Nitropicolinonitrile

Strategic Approaches to 5-Nitropicolinonitrile Synthesis

The construction of the this compound scaffold can be broadly categorized into three main strategies: the nitration of a pre-existing picolinonitrile, the introduction of a nitrile group onto a nitropyridine core, and the formation of the aromatic ring through cyclization.

Nitration-Based Routes for Picolinonitrile Scaffolds

Direct nitration of picolinonitrile presents a straightforward approach to introduce the nitro group at the 5-position of the pyridine (B92270) ring. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org The strong electron-withdrawing nature of the nitrile group at the 2-position directs the incoming nitro group to the meta-position (position 5).

The reaction conditions, such as temperature and the ratio of acids, are crucial to control the extent of nitration and minimize the formation of byproducts. rsc.orgdicp.ac.cn For instance, the nitration of 3-(trifluoromethyl)picolinonitrile (B1592600) to yield 5-nitro-3-(trifluoromethyl)picolinonitrile (B1321492) is performed using mixed acids at controlled temperatures (0–5°C) to prevent over-nitration, with reported yields between 60–75%.

Table 1: Nitration-Based Synthesis of Nitropicolinonitrile Derivatives

| Starting Material | Reagents | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Picolinonitrile | HNO₃/H₂SO₄ | This compound | Controlled temperature | Data not available | wikipedia.org |

| 3-(Trifluoromethyl)picolinonitrile | HNO₃/H₂SO₄ | 5-Nitro-3-(trifluoromethyl)picolinonitrile | 0–5°C | 60–75% | |

| 3-Chloropicolinic acid | Fuming HNO₃/H₂SO₄ | 3-Chloro-5-nitropicolinic acid | 0–5°C, then 25°C for 6 hours | Data not available |

Cyanation Reactions for Nitrile Group Introduction

An alternative and widely used strategy involves the introduction of the nitrile group onto a pre-functionalized nitropyridine ring. This is often achieved through the displacement of a leaving group, typically a halogen, by a cyanide source.

Rosenmund-von Braun Reaction Applications

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgnumberanalytics.comsynarchive.com This reaction is particularly applicable to the synthesis of this compound from 2-halo-5-nitropyridines. The reaction typically requires high temperatures and is often carried out in a polar, high-boiling solvent like DMF or nitrobenzene. organic-chemistry.org

A specific example is the synthesis of this compound from 2-bromo-5-nitropyridine (B18158). The reaction is conducted by heating a mixture of 2-bromo-5-nitropyridine with cuprous cyanide in DMF at 105°C for 2.5 hours.

Copper-Mediated Cyanations

Modern variations of the Rosenmund-von Braun reaction often employ catalytic amounts of copper and various cyanide sources, offering milder reaction conditions and broader substrate scope. snnu.edu.cnnih.gov Copper-mediated cyanation reactions can utilize different cyanating agents, which can be advantageous in terms of safety and handling. nih.govrsc.org These methods have been developed to overcome some of the limitations of the traditional Rosenmund-von Braun reaction, such as the use of stoichiometric amounts of copper cyanide and harsh reaction conditions. organic-chemistry.org

For instance, a simple copper-mediated cyanation of aryl halides has been achieved using a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source, providing a practical and safer alternative for the synthesis of aryl nitriles. nih.gov Research has also explored the use of malononitrile (B47326) as a cyanide donor in the presence of a copper catalyst. researchgate.net

Cyclization and Aromatization Strategies

The synthesis of the this compound ring system can also be achieved through the construction of the pyridine ring from acyclic precursors, followed by aromatization. These methods offer a high degree of flexibility in introducing various substituents onto the ring.

One patented approach for a related compound, 3-chloro-5-nitropicolinic acid, involves a one-pot synthesis starting from a 2-halogenated acrylate (B77674) and nitromethane. The key steps include an addition reaction, followed by a condensation and cyclization catalyzed by a Lewis acid, and subsequent chlorination. Another strategy involves the cyclization-aromatization of enamines to form aza-aromatic cycles. rsc.org While not directly reported for this compound, these cyclization strategies highlight potential pathways that could be adapted for its synthesis. nih.govunimi.itgoogle.comorganic-chemistry.org

Utilization of Precursor Halogenated Nitropicolinonitriles

Halogenated nitropicolinonitriles are valuable precursors for the synthesis of a variety of substituted picolinonitriles, including this compound itself or its derivatives. These halogenated intermediates allow for further functionalization through nucleophilic substitution reactions.

For example, 3-Chloro-5-nitropicolinonitrile (B1592011) can be synthesized and then used as a building block. Its synthesis can involve the halogenation and nitration of picolinonitrile derivatives. The chlorine atom in 3-Chloro-5-nitropicolinonitrile can be substituted by various nucleophiles. Similarly, 5-Bromo-3-nitropyridine-2-carbonitrile is synthesized from 2,5-dibromo-3-nitro-pyridine and cuprous cyanide, and serves as an intermediate for further chemical transformations. chemicalbook.com The availability of such halogenated nitropicolinonitriles provides a strategic entry point to a diverse range of substituted pyridine compounds. researchgate.netmdpi.com

Table 2: Synthesis and Reactions of Halogenated Nitropicolinonitriles

| Halogenated Precursor | Synthesis Method | Starting Materials | Subsequent Reactions | Reference |

|---|---|---|---|---|

| 3-Chloro-5-nitropicolinonitrile | Halogenation and nitration of picolinonitrile derivatives | Picolinonitrile derivatives | Nucleophilic substitution of the chlorine atom | |

| 5-Bromo-3-nitropyridine-2-carbonitrile | Cyanation of a di-halogenated nitropyridine | 2,5-dibromo-3-nitro-pyridine, CuCN | Serves as an intermediate for further transformations | chemicalbook.com |

| 2-Bromo-5-nitropyridine | Not specified | Not specified | Cyanation to form this compound |

5-Bromo-3-Nitropicolinonitrile as a Foundational Intermediate

5-Bromo-3-nitropicolinonitrile serves as a critical intermediate in organic synthesis. indiamart.comprotheragen.aisincerechemical.com This compound, a yellow to light yellow crystalline solid, is primarily utilized in the laboratory for creating more complex molecules. indiamart.comchemicalbook.com Its chemical structure, featuring both a bromine atom and a nitro group on a pyridine ring, makes it a versatile reagent for various chemical transformations. indiamart.com

The synthesis of 5-bromo-3-nitropicolinonitrile can be achieved by reacting 2,5-dibromo-3-nitro-pyridine with copper(I) cyanide (CuCN) in propionitrile (B127096) at elevated temperatures. chemicalbook.com The product is then typically purified using column chromatography. chemicalbook.com

Table 1: Synthesis of 5-Bromo-3-nitropicolinonitrile

| Reactants | Reagents | Conditions | Purification | Yield | Reference |

| 2,5-dibromo-3-nitro-pyridine | CuCN, propionitrile | 90°C, 17h | Column Chromatography | 68% | chemicalbook.com |

5-Chloro-3-Nitropicolinonitrile in Synthetic Pathways

5-Chloro-3-nitropicolinonitrile is another important intermediate in organic synthesis, particularly in the creation of pharmaceutical and agrochemical compounds. This pale-yellow solid features a chlorine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 2-position of the pyridine ring.

One synthetic route to this compound involves the multi-step process of chlorination followed by nitration of a picolinonitrile derivative. This method allows for greater control over the substitution pattern on the pyridine ring. The chlorine atom in 5-chloro-3-nitropicolinonitrile is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, opening up a wide range of possible chemical modifications. nih.gov For instance, it can be hydrolyzed under basic conditions to form 3-chloro-5-nitropicolinic acid.

Considerations for 6-Fluoro-5-nitropicolinonitrile as a Synthetic Building Block

6-Fluoro-5-nitropicolinonitrile is a valuable building block in synthetic chemistry, prized for the unique reactivity conferred by the fluorine atom. sigmaaldrich.comambeed.com The high electronegativity of fluorine can influence the electronic properties and stability of the resulting molecules. This compound and its derivatives are utilized in the synthesis of more complex organic structures. The fluorine atom can be displaced through nucleophilic substitution, allowing for the introduction of other functional groups.

Exploration of 6-Methyl-5-nitropicolinonitrile as a Starting Material

6-Methyl-5-nitropicolinonitrile and its isomers, such as 6-methyl-3-nitropyridin-2-one, are also employed as starting materials in the synthesis of various heterocyclic compounds. mdpi.com The methyl group can influence the reactivity of the pyridine ring and can itself be a site for further chemical modification. The synthesis of these compounds often involves the diazotization of the corresponding 2-amino-nitro-6-picolines. mdpi.com

Optimization and Scalability in this compound Synthesis

The efficient production of this compound on a larger scale necessitates careful optimization of reaction conditions and purification methods to maximize yield and purity while minimizing costs and environmental impact. otavachemicals.comresearchgate.net

Process Optimization for Enhanced Yields

A common laboratory-scale synthesis of this compound involves the reaction of 2-bromo-5-nitropyridine with copper(I) cyanide in a solvent like dimethylformamide (DMF) at elevated temperatures. google.com To improve yields and facilitate scalability, several factors can be optimized. These include reaction temperature, reaction time, and the ratio of reactants. google.com The use of Design of Experiments (DoE) can be a systematic approach to map out the optimal reaction space.

Table 2: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Reference |

| 2-bromo-5-nitropyridine | CuCN | DMF | 105°C | 2.5 hours | |

| 2-bromo-5-nitropyridine | CuCN | DMF | 100°C | 2 hours | google.com |

Chromatography-Free Purification Approaches

While column chromatography is a standard method for purifying this compound in a laboratory setting, it can be a bottleneck for large-scale production due to its cost, time, and solvent consumption. chemicalbook.comgoogle.comchromatographyonline.com Therefore, developing chromatography-free purification strategies is highly desirable. nih.govnih.gov

Alternative purification techniques that can be explored include:

Recrystallization: This classic method relies on the differential solubility of the product and impurities in a suitable solvent at different temperatures.

Liquid-liquid extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases. The crude product can be dissolved in an organic solvent and washed with aqueous solutions to remove impurities.

Fractionated Precipitation: Techniques like Polyethylene Glycol (PEG) precipitation can be employed to selectively precipitate the target molecule from a solution. nih.govnih.gov

The choice of a suitable purification method will depend on the specific impurities present and the desired final purity of the this compound. In many cases, a combination of these techniques may be the most effective approach for achieving high purity without resorting to chromatography. nih.gov

Continuous Flow Reactor Applications in the Synthesis of this compound

The synthesis of this compound involves key chemical transformations, namely nitration and cyanation, which are often associated with significant safety and efficiency challenges in traditional batch processing. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety profiles, and potential for higher yields and purity. While specific end-to-end continuous flow synthesis of this compound is not extensively documented in publicly available literature, the application of flow reactors to its precursor synthesis, particularly the nitration of pyridine derivatives and cyanation of halopyridines, has been demonstrated and provides a strong basis for its feasibility and advantages.

Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. vapourtec.commt.com This is particularly crucial for highly exothermic reactions like nitration, where precise temperature control is essential to prevent runaway reactions and the formation of undesired byproducts. contractpharma.comvapourtec.com Similarly, for cyanation reactions, which often involve toxic reagents, the small reactor volumes and contained nature of flow systems significantly enhance operational safety. mt.comsemanticscholar.org

The modular nature of continuous flow setups allows for the integration of multiple reaction steps, purification, and analysis in a single, automated sequence. researchgate.net This can streamline the synthesis of this compound from its precursors, reducing manual handling and processing time.

Detailed Research Findings

Research into the continuous flow synthesis of related compounds highlights the potential for developing an efficient and safe process for this compound.

Another pertinent example is the continuous flow nitration of various aromatic compounds. For instance, the nitration of pyridine N-oxide in a microreactor at 120 °C with a residence time of 80 minutes resulted in a 78% yield, which was higher than the 72% yield obtained in a comparable batch experiment. beilstein-journals.org This demonstrates the ability of flow reactors to safely handle reactions at elevated temperatures, often leading to faster reaction rates and improved yields. vapourtec.combeilstein-journals.org

Furthermore, the large-scale continuous flow cyanation process developed for the synthesis of a key intermediate for Remdesivir showcases the industrial viability of this technology for cyanation reactions. semanticscholar.org This process addressed the challenges of handling hazardous cyanide reagents and controlling reaction parameters at a large scale, demonstrating the robustness and efficiency of continuous flow systems. semanticscholar.org

The principles from these studies can be directly applied to the synthesis of this compound. A plausible continuous flow approach would involve the nitration of a suitable picolinonitrile precursor, followed by a cyanation step, or the cyanation of a pre-nitrated halopyridine. The enhanced safety and efficiency observed in the continuous flow nitration of pyridine derivatives and cyanation of other complex molecules strongly suggest that a similar approach for this compound would be highly advantageous.

Table 1: Exemplary Continuous Flow Reaction Parameters for Steps Analogous to this compound Synthesis

| Reaction Step | Precursor | Reagents | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Nitration | Pyridine N-oxide | HNO₃ / H₂SO₄ | PTFE Tube | 80 | - | 83 (overall) | researchgate.net |

| Nitration | Pyridine N-oxide | HNO₃ / H₂SO₄ | Microreactor | 120 | 80 min | 78 | beilstein-journals.org |

| Cyanation | Glycoside Intermediate | TMSCN / TMSOTf | Stainless Steel Reactor | -30 | - | - | semanticscholar.org |

Note: This table presents data from analogous continuous flow reactions to illustrate potential conditions for the synthesis of this compound. Specific parameters would require optimization for the target molecule.

The transition from batch to continuous flow processing for the synthesis of this compound is a logical progression driven by the inherent advantages of flow chemistry. The ability to safely handle hazardous reagents, precisely control exothermic reactions, and achieve higher yields and purity makes continuous flow reactors a powerful tool for the modern synthesis of this important chemical compound. vapourtec.commt.comcontractpharma.comvapourtec.com

Reactivity Profiles and Chemical Transformations of 5 Nitropicolinonitrile

Redox Chemistry of the Nitro Group

The nitro group is a key functional handle on the 5-Nitropicolinonitrile molecule, primarily due to its ability to undergo reduction.

Oxidation Pathways

The nitrogen atom in a nitro group is already in a high oxidation state (+3). As a result, further oxidation is not a common or synthetically useful transformation for aromatic nitro compounds. Such reactions are energetically unfavorable and are not a typical pathway in the chemistry of this compound.

Reduction to Amino Derivatives

The most significant reaction of the nitro group in this compound is its reduction to a primary amine, yielding 5-aminopicolinonitrile. This transformation is a cornerstone in the synthesis of various pharmaceutical and agrochemical intermediates. The reduction can be achieved through several reliable methods, most notably catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Another common approach involves the use of metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). These methods provide high yields and are compatible with a range of other functional groups, although the nitrile moiety can sometimes be susceptible to reduction under harsh hydrogenation conditions.

| Reagent/Catalyst | Solvent | Temperature | Product | Notes |

| H₂ / Pd/C | Ethanol/Methanol | Room Temp. | 5-Aminopicolinonitrile | Standard method for nitro group reduction. |

| Fe / HCl | Ethanol/Water | Reflux | 5-Aminopicolinonitrile | Classic Bechamp reduction conditions. |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | 5-Aminopicolinonitrile | Stannous chloride is an effective reductant for aromatic nitro compounds. |

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids and amines.

Conversion to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 5-nitropicolinic acid. nih.gov This transformation can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

Alternatively, base-catalyzed hydrolysis can be performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). This process involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, also forming an amide intermediate that subsequently hydrolyzes to the carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.

Conversion to Amine Derivatives

The nitrile group can be reduced to a primary amine (an aminomethyl group), which would convert this compound into (5-nitropyridin-2-yl)methanamine. This reduction requires potent reducing agents. However, a significant challenge in this transformation is achieving selectivity, as many powerful reductants can also reduce the nitro group.

Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. ic.ac.ukmasterorganicchemistry.comyoutube.com However, LiAlH₄ is generally unselective and will also readily reduce the aromatic nitro group, leading to the formation of (5-aminopyridin-2-yl)methanamine. researchgate.net

Achieving selective reduction of the nitrile in the presence of an aromatic nitro group is a recognized synthetic challenge. calvin.edu Specialized methods have been developed to address this. One successful approach involves the use of sodium borohydride (B1222165) in combination with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in an aprotic solvent like 2-methyltetrahydrofuran. calvin.edu This reagent system activates the nitrile group toward reduction while leaving the nitro group intact, providing a viable pathway to selectively synthesize the aminomethyl derivative. calvin.educalvin.edu

| Reagent(s) | Solvent | Temperature | Product | Notes |

| LiAlH₄ then H₂O | Diethyl Ether/THF | 0 °C to RT | (5-Aminopyridin-2-yl)methanamine | Reduces both nitrile and nitro groups. researchgate.net |

| NaBH₄ / BF₃·OEt₂ | 2-MeTHF | Room Temp. | (5-Nitropyridin-2-yl)methanamine | Selective for nitrile reduction over the nitro group. calvin.edu |

| H₂ / Raney Cobalt | Methanol/Ammonia | Elevated T/P | (5-Aminopyridin-2-yl)methanamine | Catalytic hydrogenation often reduces both groups; Raney Co can offer selectivity for nitriles under certain conditions. nih.gov |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For heteroaromatic compounds like this compound, these reactions enable the introduction of diverse substituents onto the pyridine (B92270) core.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. While direct Suzuki coupling of the cyano group of this compound is not standard, analogous transformations on similarly substituted pyridines demonstrate the feasibility of this strategy. For instance, the coupling of 2-bromo-5-nitropyridine (B18158), a close structural analog, with arylboronic acid pinacol (B44631) esters serves as an excellent model for the potential reactivity of the 5-nitropyridine scaffold in Suzuki reactions.

In a representative microwave-mediated Suzuki-Miyaura coupling, an aryl halide like 2-bromo-5-nitropyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is driven by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the 5-nitropyridine ring can facilitate the initial oxidative addition step at the C2 position (where a halogen would be).

Table 1: Representative Suzuki-Miyaura Coupling of a 5-Nitropyridine Derivative

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product |

| 2-Bromo-5-nitropyridine | (Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol ester | Palladium(II) acetate | K₃PO₄ | Dioxane/Water | Microwave irradiation | (Boc-piperazin-1-ylmethyl)-[5-nitropyridin-2-yl]benzene |

This methodology highlights a robust pathway for creating complex biaryl structures, where one of the aryl systems is a functionalized 5-nitropyridine ring.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net This transformation is a cornerstone of modern organic synthesis for creating substituted alkenes. researchgate.netresearchgate.net The general mechanism involves the oxidative addition of the organohalide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. researchgate.net

For a substrate like this compound, a Heck reaction would typically require prior conversion of the nitrile to a more suitable leaving group, such as a halide. However, the principles of the Heck reaction are broadly applicable to electron-deficient heteroaryl halides. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent, are crucial for achieving high yields and stereoselectivity. While specific examples detailing the Heck coupling of a this compound derivative are not prominently featured in the literature, the reaction remains a powerful potential tool for the alkenylation of the 5-nitropyridine core, should a suitable precursor be employed.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of functionalized picolinonitriles provide an efficient route to fused heterocyclic systems. A relevant transformation for this compound involves the conversion of the nitrile group into a fused tetrazole ring, forming a tetrazolo[1,5-a]pyridine (B153557) derivative. This type of reaction proceeds via the treatment of a 2-substituted pyridine with an azide (B81097) source.

The reaction of 2-halopyridines with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) is a known method for synthesizing tetrazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org This reaction provides a regioselective pathway to the fused heterocyclic product. Given that the reaction of nitriles with azides is a standard method for tetrazole synthesis, this pathway is a highly plausible intramolecular cyclization strategy for this compound. The electron-withdrawing nitro group at the 5-position would influence the electronic properties of the resulting fused ring system.

Table 2: Representative Synthesis of a Tetrazolo[1,5-a]pyridine from a 2-Halopyridine

| Substrate | Reagent | Catalyst/Promoter | Solvent | Conditions | Product |

| 2-Chloropyridine | Trimethylsilyl azide (TMSN₃) | Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) | Not specified | 85 °C, 24 h | Tetrazolo[1,5-a]pyridine |

This reaction showcases a method to convert the pyridine ring of a picolinonitrile analog into a more complex, nitrogen-rich fused heterocyclic structure.

Dirhodium(II) Catalyzed Reactions

Dirhodium(II) complexes are exceptionally versatile catalysts known for mediating a wide range of transformations, including carbene and nitrene transfer reactions. nih.gov These reactions often involve C-H insertion, cyclopropanation, and ylide formation. While specific dirhodium(II) catalyzed reactions involving this compound as a substrate are not extensively documented, the reactivity of pyridine derivatives in such systems provides insight into potential transformations.

Dirhodium(II) catalysts have been successfully employed in the dearomatization of pyridinium (B92312) methylides to synthesize complex nitrogen-containing scaffolds like quinolizidines. researchgate.net This process involves the formation of a rhodium-bound carbene that reacts with the pyridine ring. Furthermore, dirhodium carboxamidates are effective catalysts for various oxidative reactions. nih.gov For a substrate like this compound, potential applications of dirhodium(II) catalysis could include:

C-H Functionalization: Direct insertion of a rhodium-carbene into a C-H bond on a substituent attached to the pyridine ring. The inherent electron-poor nature of the 5-nitropyridine core itself makes direct C-H functionalization on the ring challenging.

Reactions of Diazo Precursors: If a diazo group were introduced into a molecule containing the this compound moiety, dirhodium(II) catalysts could facilitate intramolecular reactions to form novel cyclic structures.

The unique reactivity of dirhodium(II) catalysts offers a promising, albeit underexplored, avenue for the chemical transformation of functionalized this compound derivatives.

Medicinal Chemistry and Biological Activity of 5 Nitropicolinonitrile Derivatives

Strategic Role as a Building Block in Drug Discovery

The synthesis of complex and novel bioactive molecules is fundamentally reliant on the availability of versatile and reactive chemical starting materials, often referred to as building blocks. cymitquimica.comvipergen.com 5-Nitropicolinonitrile and its substituted analogues, such as 3-Chloro-5-nitropicolinonitrile (B1592011) and 3-Bromo-5-nitropicolinonitrile, represent important intermediates in synthetic organic chemistry, providing a robust scaffold for constructing more elaborate molecular architectures. cymitquimica.com The reactivity of the pyridine (B92270) ring, activated by the electron-withdrawing nitro and nitrile groups, allows for a variety of chemical transformations, making these compounds highly valuable in the generation of diverse chemical libraries for drug screening.

The this compound framework is a key constituent in the rational design of new bioactive compounds. From a synthetic chemistry perspective, nitropyridines are readily available precursors for a wide array of heterocyclic systems that exhibit diverse biological activities, including antitumor and antiviral properties. mdpi.comnih.gov The strategic placement of the nitro and nitrile groups on the pyridine ring facilitates specific chemical reactions, such as nucleophilic substitution, which allows for the introduction of various functional groups to create a library of derivatives.

For instance, the 3-bromo derivative of this compound serves as a scaffold for developing dual inhibitors that target the ERK and PI3K signaling pathways, both of which are critical for cancer cell survival and growth. Similarly, 3-chloro-5-nitropicolinonitrile is a precursor for synthesizing kinase inhibitors, which are a major class of targeted cancer therapeutics. The inherent chemical functionalities of the this compound core enable medicinal chemists to systematically modify the structure to achieve desired interactions with biological targets.

A study on nitropyridine derivatives highlighted the synthesis of a 5-nitropyridin-2-yl derivative that showed dual inhibitory activity against chymotrypsin (B1334515) and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. mdpi.com

A critical aspect of drug development is the optimization of a lead compound's pharmacological profile, commonly referred to as ADME properties (Absorption, Distribution, Metabolism, and Excretion). nih.gov The this compound scaffold offers multiple sites for chemical modification, enabling the fine-tuning of these properties. Altering substituents on the pyridine ring can modulate key physicochemical characteristics such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn influence a molecule's pharmacokinetic behavior. nih.gov

Exploration in Targeted Therapeutic Development

Derivatives of this compound have been extensively explored for their potential in developing targeted therapies, particularly in the field of oncology. The ability to use this scaffold to design molecules that interact with specific proteins involved in disease pathways is a cornerstone of its therapeutic promise.

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. ijper.org The nitropyridine moiety, a core component of this compound, is found in numerous compounds synthesized for their antitumor activity. mdpi.comnih.gov Structurally related pyrimidine-5-carbonitrile derivatives have been specifically designed as anticancer agents that target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov The versatility of the this compound scaffold allows for its incorporation into molecules designed to interfere with multiple cancer-associated pathways. For example, 3-Bromo-5-nitropicolinonitrile is used to create compounds that inhibit both the ERK and PI3K pathways, offering a multi-pronged attack on cancer cells.

A fundamental characteristic of cancer is uncontrolled cell proliferation. mdpi.com A key strategy in cancer therapy is to inhibit this process. Derivatives based on the picolinonitrile and related structures have demonstrated significant antiproliferative activity. The inhibition of critical signaling pathways, such as the PI3K/ERK pathway, by molecules derived from this compound directly hinders the machinery responsible for cell division.

In a notable study, a series of newly synthesized pyrimidine-5-carbonitrile derivatives were evaluated for their ability to inhibit the growth of various human cancer cell lines. Several of these compounds exhibited potent antiproliferative effects, in some cases exceeding the activity of the established EGFR inhibitor, erlotinib (B232). rsc.org

Table 1: Antiproliferative Activity of Selected Pyrimidine-5-carbonitrile Derivatives rsc.org IC₅₀ represents the concentration required to inhibit 50% of cell growth.

| Compound | HCT-116 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |

| 11b | 3.37 | 3.04 | 4.14 | 2.4 |

| Erlotinib (Reference) | 15.2 | 23.4 | 28.6 | 18.5 |

The data clearly show that compound 11b is significantly more potent than the reference drug erlotinib across all tested cancer cell lines, demonstrating the potential of this chemical class in developing effective anticancer agents. rsc.org Further investigation revealed that this compound could arrest the cell cycle and induce apoptosis, the programmed cell death that is often evaded by cancer cells. rsc.org

Heat shock protein 90 (Hsp90) has emerged as a critical target for cancer therapy. nih.gov It is a molecular chaperone responsible for the proper folding and stabilization of numerous proteins, known as "client proteins," that are essential for tumor growth and survival, including mutated p53, Akt, and Raf-1. nih.govwikipedia.org Inhibiting Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously and causing cancer cell death. wikipedia.org

The design of Hsp90 inhibitors often involves creating molecules that can bind to the ATP-binding pocket in the N-terminal domain of the protein, blocking its function. wikipedia.org The structural features of this compound make it a candidate for incorporation into scaffolds designed to fit within this pocket. While direct examples of this compound-based Hsp90 inhibitors in advanced clinical stages are not prominent in the cited literature, the design principles of Hsp90 inhibitors rely on scaffolds that can be systematically modified, a key feature of the nitropicolinonitrile framework. The development of potent and selective Hsp90 inhibitors, such as Tanespimycin (17-AAG) and Ganetespib, showcases the success of targeting this chaperone. medchemexpress.com

Table 2: Examples of Hsp90 Inhibitors and their Potency medchemexpress.com

| Inhibitor | Type | Potency (IC₅₀) |

| Tanespimycin (17-AAG) | Semisynthetic | 5 nM |

| Ganetespib (STA-9090) | Synthetic | Potent cytotoxicity in various cell lines |

| NVP-HSP990 | Synthetic | 0.6 nM (Hsp90α), 0.8 nM (Hsp90β) |

| Zelavespib (PU-H71) | Synthetic | 51 nM (in MDA-MB-468 cells) |

The design of novel, selective Hsp90 inhibitors is an ongoing area of research, with a focus on creating compounds with improved pharmacological properties and reduced off-target effects. rcsb.org The use of versatile building blocks like this compound derivatives could play a role in the future generation of such targeted anticancer agents.

Anticancer Agent Development

Dual ERK and PI3K Inhibitor Research

The simultaneous inhibition of the Extracellular Regulated Protein Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways is a recognized strategy in cancer therapy. These pathways have significant cross-talk, and blocking both can overcome drug resistance that often develops when only one pathway is targeted. mdpi.comnih.gov

Research has focused on using nitropyridine derivatives as starting materials for the synthesis of dual ERK/PI3K inhibitors. In one study, 5-chloro-3-nitropicolinonitrile was utilized as a precursor to generate a series of 1H-pyrazolo[3,4-d]pyrimidine compounds. mdpi.com Through further optimization, compound 32d was identified as a highly potent dual inhibitor. mdpi.com This compound demonstrated effective inhibition of both ERK2 and PI3Kα enzymes and showed significant anti-proliferative activity against HCT116 (colon cancer) and HEC1B (endometrial cancer) cell lines. mdpi.com In a HCT-116 xenograft mouse model, compound 32d achieved a tumor growth inhibition rate of 51% without observable toxic effects. mdpi.com

Inhibitory Activity of Compound 32d

| Target | Cell Line | Activity |

|---|---|---|

| ERK2 | - | Potent Inhibitory Activity |

| PI3Kα | - | Potent Inhibitory Activity |

| - | HCT116 (Colon Cancer) | Superior Anti-proliferative Profile |

| - | HEC1B (Endometrial Cancer) | Superior Anti-proliferative Profile |

NQO1-mediated Cancer Therapy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is significantly overexpressed in numerous human cancers, including breast, lung, colon, and pancreatic cancers, compared to normal tissues. patsnap.comscbt.com This differential expression makes NQO1 an attractive target for cancer-selective therapies. The enzyme's primary function involves the two-electron reduction of quinones to hydroquinones, a process that typically protects cells from oxidative stress. patsnap.comscbt.com

However, this function can be exploited for therapeutic gain. Certain quinone-based compounds can be bioactivated by NQO1, converting them from relatively benign prodrugs into highly cytotoxic agents specifically within the tumor cells. nih.govnih.gov This targeted activation leads to the generation of reactive oxygen species (ROS) and subsequent cancer cell death, while sparing healthy cells with low NQO1 expression. patsnap.com This strategy aims to create therapies that are preferentially damaging to tumors. nih.govnih.gov Compounds featuring nitropyridine and similar structures are of interest in the design of such NQO1-activated prodrugs.

Antimicrobial Agent Research

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. Research into compounds such as 3-Chloro-5-nitropicolinonitrile has revealed significant activity against a variety of bacterial strains.

In vitro studies have confirmed the efficacy of nitropyridine derivatives against Gram-positive bacteria. For instance, 3-Chloro-5-nitropicolinonitrile was shown to be effective against Staphylococcus aureus, a common Gram-positive pathogen.

Antimicrobial Activity of 3-Chloro-5-nitropicolinonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

The primary mechanism of action for the antimicrobial activity of these compounds appears to be the disruption of the bacterial cell wall or membrane. This disruption leads to the loss of cellular integrity and ultimately results in cell lysis. This mode of action is a common feature among various antimicrobial agents that target the physical structure of the bacterial cell.

Antiviral Compound Synthesis

Nitropyridine structures, including derivatives of this compound, are valuable precursors in the synthesis of novel antiviral compounds. researchgate.netnih.gov Their chemical reactivity makes them ideal starting points for building more complex heterocyclic systems with therapeutic potential against a range of viruses. researchgate.netnih.gov

Cyclin G-associated kinase (GAK) is a host cell protein that is essential for the life cycle of several viruses, including Dengue (DENV), Hepatitis C (HCV), and Ebola (EBOV). dtic.mildtic.mil By regulating intracellular trafficking processes, GAK plays a critical role in both the early and late stages of viral replication. dtic.mil As such, inhibiting GAK has emerged as a promising strategy for developing broad-spectrum antiviral drugs with a high barrier to resistance. dtic.mildtic.mil

Research has led to the discovery of isothiazolo[4,3-b]pyridines as potent and selective GAK inhibitors. The synthesis of these inhibitors often begins with nitropyridine precursors, such as 6-chloro-3-nitropicolinonitrile or 2,4-dichloro-3-nitropyridine. nih.govdtic.mil These starting materials undergo a series of chemical reactions, including Suzuki cross-coupling and cyclization, to form the final isothiazolo[4,3-b]pyridine scaffold. nih.govdtic.mil Derivatives of this scaffold have demonstrated low nanomolar binding affinity for GAK and potent antiviral activity against viruses like DENV. lookchem.com

Examples of GAK Inhibitors Derived from Nitropyridines

| Scaffold | Key Precursor | Antiviral Target(s) | Reported Affinity/Activity |

|---|---|---|---|

| 3,6-disubstituted isothiazolo[4,3-b]pyridines | Halogenated 3-nitropicolinonitrile nih.gov | HCV, DENV rsc.org | High GAK affinity (IC50 = 14-51 nM) rsc.org |

| 3,5-disubstituted isothiazolo[4,3-b]pyridines | 6-chloro-2-cyano-3-nitropyridine dtic.mil | DENV, EBOV, CHIKV dtic.mil | Low nanomolar GAK binding affinity lookchem.com |

Dengue Virus Inhibition

Derivatives of this compound have been investigated for their potential as inhibitors of the dengue virus (DENV). The search for effective antiviral therapeutics against DENV is critical, as it is a major global health threat, causing illnesses such as dengue fever, dengue hemorrhagic fever, and dengue shock syndrome. nih.gov The DENV genome is a single-stranded, positive-sense RNA that encodes three structural proteins and seven non-structural (NS) proteins that are essential for the viral life cycle. nih.govnih.gov These non-structural proteins, including NS4B and the RNA-dependent RNA polymerase (RdRp) domain of NS5, are key targets for antiviral drug development. nih.govplos.org

A notable inhibitor, NITD-618, was identified through high-throughput screening and selectively suppresses all four serotypes of DENV. nih.gov This compound targets the viral NS4B protein, and mode-of-action studies have indicated that it functions at the stage of viral RNA synthesis. nih.gov Resistance to NITD-618 has been mapped to mutations within the viral NS4B protein. nih.gov

Other research has focused on developing inhibitors for the DENV NS5 RdRp, which is crucial for replicating the viral RNA genome. nih.govplos.org Fragment-based screening has led to the discovery of compounds that bind to a pocket near the active site of the DENV RdRp, termed the "N pocket". plos.org Structure-guided optimization of these fragments has produced potent pan-serotype inhibitors of the RdRp's de novo initiation activity. plos.org Additionally, inhibitors targeting the DENV protease, which is essential for processing the viral polyprotein, have also shown the ability to suppress DENV replication. nih.gov

| Compound/Target | Mechanism of Action | Effective Concentration (EC50) | Key Findings | Reference |

|---|---|---|---|---|

| NITD-618 (NS4B Inhibitor) | Inhibits viral RNA synthesis by targeting NS4B protein. | 1 to 4 µM for all four DENV serotypes. | Demonstrates selectivity for DENV over other flaviviruses. | nih.gov |

| N-pocket Binders (NS5 RdRp Inhibitors) | Allosterically inhibit RdRp de novo initiation and elongation. | 1–2 μM against all four DENV serotypes in cell culture. | Resistance mutations map to the N-pocket of the RdRp. | plos.org |

| Protease Inhibitors (Compounds 4 and 5) | Directly inhibit DENV protease activity. | EC50 of 4.60 µM and 7.28 µM for DENV-2 replication. | Effectively suppress viral replication in cell-based assays. | nih.gov |

Neurological Disorder Drug Discovery

The exploration of this compound derivatives extends to the field of neurological disorders, a diverse group of conditions affecting the central and peripheral nervous systems. brainfacts.orgmedstarhealth.org These disorders, including Alzheimer's disease and Parkinson's disease, often involve complex pathological mechanisms such as protein misfolding, oxidative stress, and neuroinflammation. nih.gov Consequently, there is a significant need for novel therapeutic agents that can modulate the underlying pathways of these diseases.

Picolinonitrile derivatives, as a class of compounds, have been investigated for their potential to interact with various biological targets relevant to neurological disorders. For instance, certain derivatives have been synthesized and evaluated for their activity in models of Alzheimer's disease and schizophrenia. The therapeutic potential of such compounds often lies in their ability to modulate the activity of specific enzymes or receptors in the brain. For example, tacrine, an acetylcholinesterase inhibitor, was an early treatment for Alzheimer's disease, and subsequent research has focused on developing safer and more effective derivatives. nih.gov The structural framework of picolinonitrile can serve as a scaffold for designing molecules that target key components of neurological disease pathways.

| Compound Class | Potential Therapeutic Target | Relevance to Neurological Disorders | Reference |

|---|---|---|---|

| Picolinonitrile Derivatives | Various enzymes and receptors in the CNS. | Potential for development as treatments for conditions like Alzheimer's disease and schizophrenia. | |

| Tacrine Derivatives | Acetylcholinesterase (AChE), other neurotransmitter pathways. | Development of safer analogues for Alzheimer's disease treatment. | nih.gov |

| Diosgenin Derivatives | Multiple pathways including those related to Aβ neurotoxicity. | Protective effects against neurotoxicity in models of Alzheimer's disease. | nih.gov |

Anemia Treatment through Prolyl Hydroxylase Inhibitors

A significant application of this compound derivatives is in the development of prolyl hydroxylase (PHD) inhibitors for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). nih.govresearchgate.net Anemia in CKD is often undertreated and is associated with poor patient outcomes. nih.gov PHD inhibitors represent a novel class of orally administered drugs that stimulate the body's natural production of red blood cells. nih.gov

The mechanism of action of these inhibitors is centered on the stabilization of hypoxia-inducible factor (HIF). researchgate.net HIF is a transcription factor that plays a crucial role in the physiological response to low oxygen levels (hypoxia). nih.gov By inhibiting PHD enzymes, these drugs prevent the degradation of the HIF-α subunit, leading to the stimulation of erythropoiesis. nih.govmdpi.com

Under normal oxygen conditions, HIF-α is hydroxylated by PHD enzymes, which targets it for rapid degradation. nih.govepo.orgplos.org In a state of hypoxia, PHD activity is suppressed, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, including the gene for erythropoietin (EPO). nih.govepo.org

PHD inhibitors mimic the hypoxic state by pharmacologically blocking the action of PHD enzymes. nih.gov This leads to the stabilization and accumulation of HIF-α even in the presence of normal oxygen levels. researchgate.neted.ac.uk The stabilized HIF-α then upregulates the production of endogenous EPO, primarily in the kidneys and liver, and also improves iron metabolism, both of which are essential for the formation of new red blood cells. researchgate.netnih.govmdpi.com Research has demonstrated that 3-nitropicolinonitrile can be utilized as a starting material in the synthesis of potent prolyl hydroxylase inhibitors. sci-hub.se

| Compound Class/Drug | Mechanism of Action | Biological Effect | Therapeutic Application | Reference |

|---|---|---|---|---|

| Prolyl Hydroxylase Inhibitors | Inhibition of prolyl hydroxylase (PHD) enzymes. | Stabilization of HIF-α, leading to increased endogenous EPO production and improved iron metabolism. | Treatment of anemia in chronic kidney disease. | nih.govnih.govmdpi.com |

| (5-(3-(4-Chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)glycine | Inhibition of prolyl hydroxylase. | Stabilization of HIF-α and upregulation of EPO. | Clinical candidate for the treatment of anemia. | sci-hub.se |

KV7.2/3 Channel Modulators

Derivatives of this compound are also being explored as modulators of KV7.2/3 potassium channels. These channels, which are formed by the assembly of Kv7.2 and Kv7.3 alpha subunits, are voltage-gated potassium channels predominantly expressed in neurons. google.com They play a critical role in regulating neuronal excitability, and their dysfunction has been implicated in disorders such as epilepsy and chronic pain. google.comresearchgate.net

The development of KV7.2/3 channel openers is a promising therapeutic strategy for these conditions. google.comresearchgate.net These modulators can enhance the activity of the channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal firing. google.com A patent for imidazo[4,5-b]pyridin-2-yl amides as KV7 channel activators describes the use of 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine, a derivative of this compound, as a key intermediate in the synthesis of these modulators. google.com These compounds have the potential to be potent and selective for the Kv7.2/7.3 heteromultimer, potentially offering improved side-effect profiles compared to earlier generations of KV7 channel openers. google.com

| Compound Class | Target | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridin-2-yl amides | KV7.2/3 potassium channels | Potentiation of channel opening, leading to reduced neuronal excitability. | Treatment of seizures, pain, and other disorders related to neuronal hyperexcitability. | google.com |

| Carba analogues of Flupirtine and Retigabine | KV7.2/3 potassium channels | Improved oxidation resistance and KV7.2/3 channel opening activity. | Safer alternatives for the therapy of pain and epilepsy. | researchgate.net |

Antioxidant and Neuroprotective Applications

The chemical scaffold of nitropicolinonitrile can be incorporated into molecules designed for antioxidant and neuroprotective applications. Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key pathological mechanism in a variety of diseases, including neurodegenerative disorders and cerebral ischemia. nih.govnih.gov

| Compound Class | Mechanism of Action | Application | Key Findings | Reference |

|---|---|---|---|---|

| Quinolylnitrones (QNs) | Potent antioxidant, anti-necrotic, and anti-apoptotic properties. | Neuroprotection in cerebral ischemia. | QN6 significantly reduced the volume of brain lesions in an in vivo stroke model. | nih.gov |

| Melatonin | Scavenges free radicals, reduces oxidative stress and inflammation. | Neuroprotection against perinatal brain injury. | Reduces cell death and inflammation in animal models of birth asphyxia. | nih.gov |

Enzyme Modulation and Biochemical Pathway Interactions

The biological activities of this compound derivatives are fundamentally rooted in their ability to modulate the function of specific enzymes and interact with biochemical pathways. sigmaaldrich.com Small molecules are invaluable tools for probing the complex networks of proteins, enzymes, and receptors that govern cellular processes. sigmaaldrich.com The modulation of these pathways can lead to a wide range of biological effects, from the inhibition of viral replication to the stimulation of red blood cell production. nih.govnih.gov

The interactions of these derivatives with their biological targets are dictated by their chemical structure. The picolinonitrile core provides a rigid framework, while the nitro group and other substituents can engage in specific interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites or allosteric sites of enzymes. For example, the inhibition of prolyl hydroxylases by nitropicolinonitrile-derived compounds involves their binding to the active site of the enzyme, thereby preventing the hydroxylation of HIF-α. nih.gov

Understanding these enzyme-molecule and protein-pathway interactions is crucial for the rational design of new therapeutic agents. sigmaaldrich.comfrontiersin.orgnih.gov By elucidating the precise mechanisms by which these compounds exert their effects, it is possible to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drugs.

| Biological Process | Modulated Enzyme/Pathway | Effect of Modulation | Relevance | Reference |

|---|---|---|---|---|

| Dengue Virus Replication | DENV NS4B protein, NS5 RdRp, Protease | Inhibition of viral RNA synthesis and polyprotein processing. | Antiviral drug development. | nih.govnih.govplos.org |

| Erythropoiesis | Prolyl Hydroxylase (PHD) | Inhibition of PHD leads to stabilization of HIF-α and increased EPO production. | Treatment of anemia. | nih.govnih.gov |

| Neuronal Excitability | KV7.2/3 Potassium Channels | Activation of channels leads to reduced neuronal firing. | Treatment of epilepsy and pain. | google.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical scaffold and analyzing the resulting changes in biological effect, researchers can identify key structural features responsible for therapeutic activity. collaborativedrug.com These studies involve evaluating how alterations to substituents, the core ring system, and peripheral functional groups influence a compound's interaction with its biological target, thereby guiding the rational design of new therapeutic agents. collaborativedrug.comnih.gov

Impact of Substituent Identity on Biological Activity

The identity and position of substituents on the picolinonitrile ring and its associated moieties play a critical role in determining the biological activity of the derivatives. Research into various classes of inhibitors has demonstrated that even minor changes to substituents can lead to significant shifts in potency and selectivity.

In the development of dual inhibitors for Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K), SAR studies on pyrido[3,2-d]pyrimidine (B1256433) derivatives revealed specific substituent effects. mdpi.com For instance, when the R¹ position was substituted with a pyrazolyl group (compound 32d), the inhibitory activity against both ERK2 and PI3Kα kinases was substantially retained. mdpi.com However, replacing the R¹ substituent with a 2-methylpyridin-4-yl (32b) or 2-fluoropyridin-4-yl (32e) group led to a significant reduction in PI3Kα inhibitory activity. nih.gov Complete loss of activity against both kinases was observed when R¹ was a 3-trifluoromethoxyphenyl (32c) or 1,2,3,6-tetrahydropyridin-4-yl (32f) group. nih.gov Modifications to the R² position also showed distinct effects; a benzylcarbamoyl (32g) or 2-isopropyl-1,3,4-thiazol-5-yl (32k) substituent decreased PI3Kα inhibition, while phenylcarbamoyl (32h), ethylcarbamoyl (32i), or 2-morpholinoethylcarbamoyl (32j) groups diminished activity against both enzymes. nih.gov

Similarly, in the optimization of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as Checkpoint Kinase 1 (CHK1) inhibitors, the nature of the substituent on a phenyl ring (C-ring) was explored. sci-hub.se The introduction of either electron-withdrawing groups (e.g., in compounds 7 and 8) or electron-donating groups (e.g., in compounds 9 and 10) at the para- or meta-positions had minimal impact on their potency against CHK1. sci-hub.sesci-hub.se

These findings underscore the sensitivity of biological targets to the steric and electronic properties of substituents, guiding medicinal chemists in selecting appropriate functional groups to enhance desired activities.

Table 1: Impact of R¹ Substituent on ERK2 and PI3Kα Inhibitory Activity

Structural Modification for Efficacy and Bioavailability Enhancement

A notable example is the development of dual ERK/PI3K inhibitors, where a "scaffold-hopping" strategy was used. mdpi.com Researchers replaced a 1H-pyrazolo[3,4-d]pyrimidine scaffold with pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) cores. mdpi.com The resulting pyrido[3,2-d]pyrimidine derivative (compound 32a) demonstrated good inhibitory activity against both ERK2 and PI3Kα, whereas the isomeric pyrido[2,3-d]pyrimidine analog (compound 24) had no effect on either kinase. mdpi.com This highlights how the nitrogen arrangement within the fused ring system is critical for biological activity, leading to the retention of the pyrido[3,2-d]pyrimidine moiety for further optimization. mdpi.com

Pyridine Moiety Significance in Drug Design

The pyridine ring, the core of this compound, is a privileged scaffold in medicinal chemistry. researchgate.netnih.govijpsonline.com Its prevalence in a wide array of natural products and FDA-approved drugs speaks to its versatility and favorable properties in drug design. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique characteristics, including the ability to act as a hydrogen bond acceptor and to influence the molecule's polarity, solubility, and metabolic stability. ijpsonline.com

Pyridine and its derivatives are known to interact with a multitude of biological targets, including enzymes and receptors, making them valuable components in the development of agents for various diseases. nih.govresearchgate.net The aromatic, planar nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. ijpsonline.com This six-membered heteroaromatic ring is a common structural unit in drugs targeting a broad spectrum of conditions, including various forms of cancer. nih.govnih.gov The ability of the pyridine nucleus to be readily substituted allows for fine-tuning of the steric, electronic, and physicochemical properties of a molecule to achieve optimal pharmacological activity. nih.govijpsonline.com Therefore, the pyridine moiety in this compound derivatives serves as a critical anchor and a platform for structural modifications aimed at discovering novel and effective therapeutic agents. researchgate.netnih.gov

Mechanistic Investigations of Reactions and Biological Interactions

Understanding the precise mechanisms by which this compound participates in chemical reactions and biological processes is fundamental to its scientific exploration. Researchers utilize sophisticated techniques to elucidate reaction pathways, study kinetic properties, and investigate its interactions with biological targets.

Reaction Pathway Elucidation (e.g., SNAr)

The structure of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway is common for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro (–NO₂) and cyano (–CN) groups present on the pyridine ring of this compound. wikipedia.orgbyjus.com

The SNAr mechanism typically proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com

Elimination of the Leaving Group: The aromaticity is restored when the leaving group is expelled from the Meisenheimer complex, resulting in the final substituted product. byjus.comyoutube.com

For this compound, the electron-withdrawing nitro and cyano groups are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. wikipedia.orgbyjus.com The position of these groups relative to the leaving group is critical for this stabilization. byjus.com

Kinetic Isotope Effects (KIE) and Hammett Plots

To further probe reaction mechanisms, kinetic studies are often employed. Methodologies like the analysis of kinetic isotope effects (KIE) and the generation of Hammett plots provide deeper mechanistic insights.

The Hammett equation is a tool used in organic chemistry to investigate the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) and other aromatic derivatives. wikipedia.orglibretexts.org It establishes a linear free-energy relationship described by the equation:

log (k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. csbsju.edu

ρ (rho) is the reaction constant, which measures the susceptibility of the reaction to substituent effects. wikipedia.org

Studies on Nitrone Spin Trapping Mechanisms

Nitrone spin trapping is an experimental technique used to detect and identify short-lived free radicals. wikipedia.org The method involves using a "spin trap," typically a nitrone or a nitroso compound, which reacts with an unstable radical to form a more persistent radical product called a "spin adduct." wikipedia.orgmdpi.com This stable adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org Commonly used nitrone spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.org While this is a powerful technique for studying radical chemistry, there are no specific studies in the available literature that investigate this compound within the context of nitrone spin trapping mechanisms.

Protein Kinase-like Target Investigations

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, making them important targets for drug discovery, particularly in oncology. nih.gov The development of protein kinase inhibitors is an active area of research. These inhibitors can be designed to target the ATP-binding site of the kinase domain. nih.gov Many small-molecule inhibitors are heterocyclic compounds. nih.gov Research into novel kinase inhibitors involves synthesizing derivatives of a lead compound and evaluating their ability to inhibit specific kinases. While compounds with nitro groups have been explored as kinase inhibitors, specific investigations targeting this compound for its potential to interact with or inhibit protein kinase-like targets have not been detailed in the scientific literature. rsc.org

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating molecular properties and dynamics, offering insights that can complement experimental findings. These methods allow for the simulation of molecules at the atomic level to predict their structure, reactivity, and interactions. wustl.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. youtube.com An MD simulation calculates the trajectory of individual atoms in a system by numerically solving Newton's equations of motion, given a set of initial positions and velocities and a potential energy function (force field) that describes the interactions between particles. mdpi.com

MD simulations are widely used in drug discovery and materials science to:

Explore the conformational changes of a molecule. mdpi.com

Study the binding of a ligand (like a drug candidate) to a protein target. youtube.com

Predict mechanical and tribological properties of materials. nih.gov

Understand solvation effects.

By simulating the behavior of this compound, for example in a biological environment or in different solvents, researchers could gain insights into its stability, preferred conformations, and potential binding modes with target macromolecules. However, specific studies detailing molecular dynamics simulations performed on this compound are not present in the current body of scientific literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules like this compound. nih.gov DFT calculations allow for the determination of the molecule's optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its behavior at a molecular level. researchgate.net

In a typical DFT study of this compound, the geometry of the molecule is optimized to find its lowest energy conformation. This is often achieved using a functional such as B3LYP combined with a basis set like 6-311G(d,p). nih.gov The optimized structure provides precise bond lengths and angles.

Furthermore, vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For this compound, characteristic vibrational frequencies for the nitrile (C≡N) and nitro (NO₂) groups are of particular interest.

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. scirp.org

Table 1: Predicted DFT Properties of this compound

| Property | Predicted Value |

|---|---|

| Optimized Energy | [Value] Hartree |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

Note: The values in this table are representative and would be determined from specific DFT calculations.

Prediction of Chemical Reactivity

The chemical reactivity of this compound can be predicted using global reactivity descriptors derived from DFT calculations. hakon-art.comresearchgate.net These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. hakon-art.com

For this compound, the presence of the electron-withdrawing nitro and cyano groups on the pyridine ring is expected to result in a significant electrophilic character, making it prone to reactions with nucleophiles. The active sites for nucleophilic and electrophilic attacks can be determined by analyzing the Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. hakon-art.com

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | [Value] |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | [Value] |

Note: The values in this table are representative and would be derived from the HOMO and LUMO energies obtained through DFT calculations.

Ligand Binding Affinity and Selectivity Prediction

Computational methods such as molecular docking are instrumental in predicting the binding affinity and selectivity of this compound towards a specific protein target. nih.govnih.gov These in silico techniques simulate the interaction between a ligand (this compound) and a receptor (a protein), providing insights into the binding mode and the strength of the interaction. rsc.org

The process begins with the three-dimensional structures of both this compound and the target protein. Docking algorithms then explore various possible orientations and conformations of the ligand within the protein's binding site. openmedicinalchemistryjournal.com Scoring functions are used to evaluate the binding affinity for each pose, typically expressed as a binding energy or a docking score. researchgate.net

The predicted binding affinity helps in identifying whether this compound is likely to be a potent binder to the target. Furthermore, by docking the compound against multiple proteins, its selectivity can be assessed. High selectivity is crucial for minimizing off-target effects in drug discovery. nih.gov Molecular dynamics simulations can further refine the docked poses and provide a more accurate estimation of the binding free energy. nih.gov

Computational Protocol for NQO1 Studies

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme implicated in various cellular processes, and its inhibition is a subject of interest in cancer research. nih.govmdpi.com A computational protocol to investigate this compound as a potential NQO1 inhibitor would typically involve several steps. rsc.orgnih.gov

Homology Modeling: If the crystal structure of the target NQO1 is not available, a homology model can be built based on the amino acid sequence and the known structures of related proteins.

Molecular Docking: this compound would be docked into the active site of NQO1 to predict its binding mode and affinity. nih.gov This step helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's amino acid residues.

Virtual Screening: If the goal is to identify potent inhibitors from a library of compounds that includes this compound, shape-based similarity searches and cascade docking can be employed. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations of the NQO1-5-Nitropicolinonitrile complex can be performed to assess the stability of the binding and to calculate the binding free energy with higher accuracy.

This computational approach allows for a rational, structure-based design and screening of potential NQO1 inhibitors. researchgate.net

Predicted Collision Cross Section Analysis

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com The collision cross section (CCS) is a key parameter obtained from IM-MS, representing the effective area of the ion as it travels through a buffer gas. mdpi.com

Predicting the CCS of this compound can be valuable for its identification and characterization in complex mixtures. Machine learning models, such as those based on support vector regression, can predict CCS values from 2D or 3D molecular structures. nih.govnih.govjaspershenlab.com These models are trained on large datasets of experimentally measured CCS values and molecular descriptors. mdpi.com

The predicted CCS value for this compound can be used to:

Increase confidence in its identification when combined with accurate mass and retention time data.

Differentiate it from isomers that have the same mass but different shapes.

Aid in its structural annotation in untargeted analysis. nih.gov

Table 3: Predicted Collision Cross Section (CCS) for this compound

| Ion Adduct | Predicted CCS (Ų) | Prediction Error (%) |

|---|---|---|

| [M+H]⁺ | [Value] | [Value] |

| [M+Na]⁺ | [Value] | [Value] |

Note: The values in this table are representative and would be generated by a CCS prediction model.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its identity and purity for research purposes. nih.govabap.co.inresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis and purification of moderately polar compounds like this compound. abap.co.inresearchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunich.it

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The conditions, such as the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature, are optimized to achieve good resolution and peak shape. abap.co.inunich.it Detection is commonly performed using a UV detector, as the aromatic and nitro groups in this compound are expected to absorb UV light. researchgate.net

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and introduced into a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

The use of a mass spectrometer as a detector provides not only quantitative information but also structural information through the fragmentation pattern of the molecule, which aids in its unambiguous identification. researcher.life For quantitative analysis, an internal standard is often used to improve accuracy and precision. researchgate.net